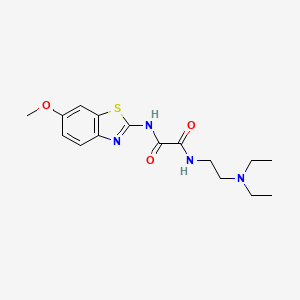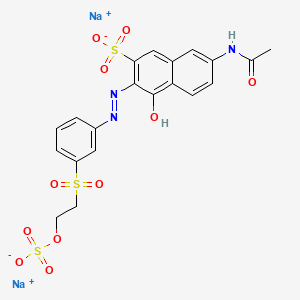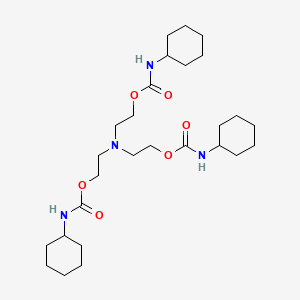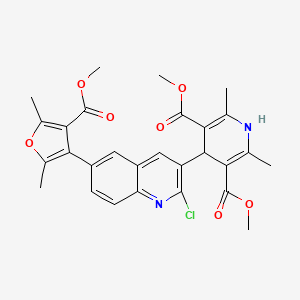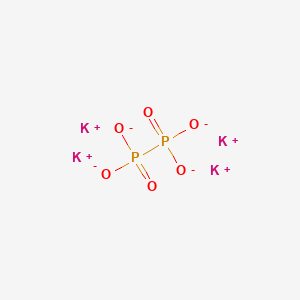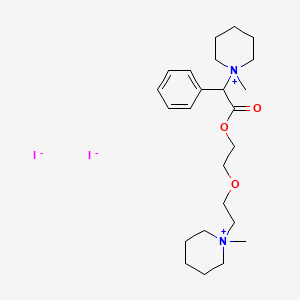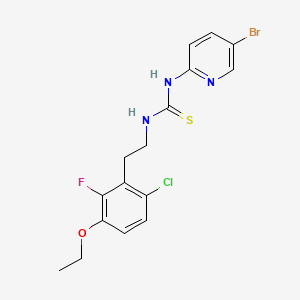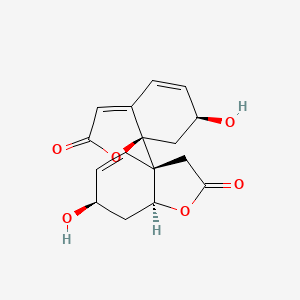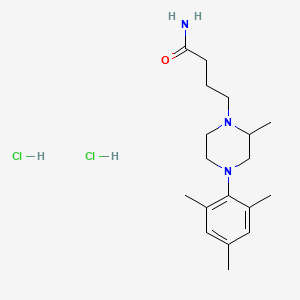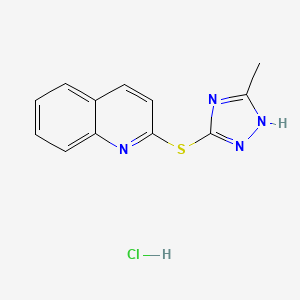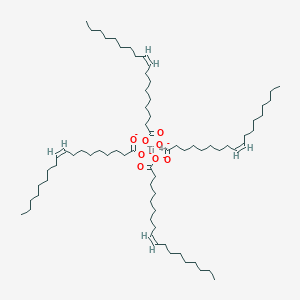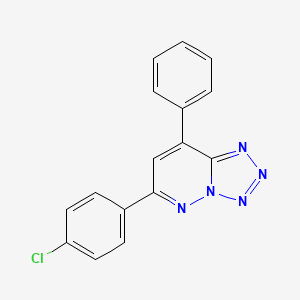
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- is a heterocyclic compound that belongs to the class of tetrazolo-pyridazines This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with additional phenyl and chlorophenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazolo-pyridazine compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
化学反应分析
Types of Reactions
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: This compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
作用机制
The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis . These interactions are crucial for its potential therapeutic effects, particularly in cancer treatment .
相似化合物的比较
Similar Compounds
Tetrazolo(1,5-a)pyrimidine: Another tetrazole-fused heterocycle with similar structural features but different biological activities.
Pyrazolo(3,4-d)pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Triazolo(1,5-a)pyridine: Explored for its antimicrobial and anti-inflammatory properties.
Uniqueness
Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and chlorophenyl groups enhances its potential as a versatile scaffold in drug design and materials science .
属性
CAS 编号 |
130216-52-3 |
|---|---|
分子式 |
C16H10ClN5 |
分子量 |
307.74 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C16H10ClN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H |
InChI 键 |
CHULVOHQSHYFBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


